molecular formula C15H9FO B2744859 4-Fluoro-2-(phenylethynyl)benzaldehyde CAS No. 1189207-30-4

4-Fluoro-2-(phenylethynyl)benzaldehyde

Cat. No.: B2744859
CAS No.: 1189207-30-4
M. Wt: 224.234
InChI Key: DQWGIUIRDYPGKU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(phenylethynyl)benzaldehyde is an organic compound with the molecular formula C15H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a phenylethynyl group at the 2-position

Preparation Methods

The synthesis of 4-Fluoro-2-(phenylethynyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and phenylacetylene.

    Reaction Conditions: A common synthetic route involves a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

4-Fluoro-2-(phenylethynyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions include 4-fluoro-2-(phenylethynyl)benzoic acid, 4-fluoro-2-(phenylethynyl)benzyl alcohol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(phenylethynyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(phenylethynyl)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

4-Fluoro-2-(phenylethynyl)benzaldehyde can be compared with other similar compounds:

    Similar Compounds: These include 4-fluorobenzaldehyde, 2-(phenylethynyl)benzaldehyde, and other substituted benzaldehydes.

    Uniqueness: The presence of both the fluoro and phenylethynyl groups imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it distinct from its analogs.

Properties

IUPAC Name

4-fluoro-2-(2-phenylethynyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-15-9-8-14(11-17)13(10-15)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWGIUIRDYPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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